molecular formula C23H24N2O4S B12190777 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B12190777
M. Wt: 424.5 g/mol
InChI Key: VBOOKPPNIPAALX-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a benzamide group, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative of 4-methoxyphenyl.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a particular metabolite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H24N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h5-14H,1,15H2,2-4H3,(H,24,26)

InChI Key

VBOOKPPNIPAALX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)CC=C)C

Origin of Product

United States

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